2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide
Overview
Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features both an indole and an oxadiazole moiety. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities . The oxadiazole ring, on the other hand, is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, which is often associated with various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation.
Indole Synthesis: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Coupling of Indole and Oxadiazole: The final step involves coupling the indole and oxadiazole moieties through appropriate linkers and reaction conditions, such as using acylation reactions to form the final acetamide linkage.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the indole and oxadiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan, which also contain the indole nucleus.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole, which share the oxadiazole ring.
Uniqueness
What sets 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide apart is its unique combination of both indole and oxadiazole moieties, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-9-18-15(22)11-21-13-8-6-5-7-12(13)10-14(21)17-20-19-16(4-2)23-17/h3,5-8,10H,1,4,9,11H2,2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUURRLWVNEMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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